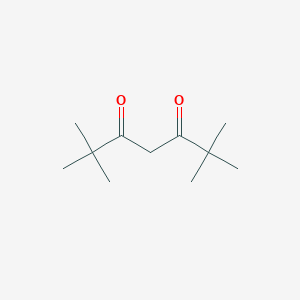

2,2,6,6-Tetramethylheptane-3,5-dione

Übersicht

Beschreibung

2,2,6,6-Tetramethylheptane-3,5-dione, also known as 2,2,6,6-tetramethyl-3,5-heptanedione, is an organic compound with the molecular formula C11H20O2. It belongs to the class of β-diketones, which are characterized by having two ketone groups separated by a single carbon atom. This compound is known for its ability to form stable complexes with various metal ions due to its bidentate ligand properties .

Vorbereitungsmethoden

2,2,6,6-Tetramethylheptane-3,5-dione can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an enolate intermediate, which then reacts with the pivaloyl chloride to form dipivaloylmethane .

In industrial settings, dipivaloylmethane is often produced by the reaction of pivalic acid with acetone in the presence of a strong acid catalyst. This method is advantageous due to its simplicity and high yield .

Analyse Chemischer Reaktionen

Coordination Chemistry with Metal Ions

TMHD acts as a bidentate ligand , forming stable complexes with transition metals and lanthanides. The enol tautomer of TMHD coordinates metals via two oxygen atoms, producing chelates critical for catalysis and materials science.

Key Reactions:

Mechanistic Insight :

- The di-µ-methoxy intermediate observed in palladium complexation suggests stepwise ligand substitution .

- Copper complexes with TMHD enhance reactivity in cross-couplings by stabilizing Cu(I) intermediates .

Suzuki-Miyaura Coupling

- Role : TMHD stabilizes Pd(0) intermediates in α-aryl-β-diketone synthesis .

- Yield : >85% for biphenyl derivatives under aerobic conditions .

Acylation and Derivatization

TMHD serves as a derivatization reagent in gas chromatography/mass spectrometry (GC/MS):

- Reaction : Active hydrogen compounds (e.g., alcohols, amines) → TMHD acylated derivatives

- Conditions : Anhydrous conditions, 60–80°C

- Advantages :

Redox Reactions

TMHD undergoes oxidation and reduction, though these pathways are less explored:

- Oxidation : Forms peroxo species under O₂ atmosphere (mechanism undefined) .

- Reduction : Hydrogenation yields 2,2,6,6-tetramethylheptane-3,5-diol (theoretical product; unconfirmed experimentally) .

Biochemical Ligand Interactions

While primarily synthetic, TMHD-metal complexes interact with biomolecules:

- Enzyme Inhibition : Zn-TMHD complexes block metalloproteases via active-site coordination .

- Cellular Effects : Alters metabolic flux in eukaryotic cells by modulating metal-dependent enzymes.

Key Research Findings

- Ligand-Accelerated Catalysis : TMHD reduces Cu-catalyzed Ullmann reaction temperatures from >130°C to 80°C .

- Steric Stabilization : Bulky tert-butyl groups prevent metal aggregation, enabling mononuclear complexes .

- Solvent Compatibility : Works in polar aprotic solvents (NMP, THF) but decomposes in acidic aqueous media .

Wissenschaftliche Forschungsanwendungen

Catalysis

Ligand for Metal Complexes

TMHD is predominantly utilized as a ligand for transition metals and rare earth metals. The compound forms stable complexes that are essential in various catalytic reactions. These metal complexes exhibit both stability and volatility, allowing for effective separation through distillation at low temperatures. This property is particularly advantageous in chemical vapor deposition (CVD) applications within electronics and sensor manufacturing .

Enhancement of Reaction Rates

In specific reactions, such as Cu-catalyzed Ullmann couplings of diaryl ethers, TMHD has been shown to enhance reaction rates significantly. This capability allows these reactions to proceed at lower temperatures and shorter times compared to traditional methods .

Organic Synthesis

Building Block for Complex Molecules

TMHD serves as a versatile building block in organic synthesis. Its reactive ketone groups can participate in various reactions, including condensation with aldehydes and ketones to form new carbon-carbon bonds. This property enables the synthesis of complex organic molecules and heterocycles .

Synthesis of Functionalized Compounds

The compound is also used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complexes. These derivatives have potential applications in materials science and medicinal chemistry due to their unique properties .

Materials Science

Coatings and Surface Treatments

TMHD has been explored for its application in high-performance coatings, particularly in the automotive and aerospace industries. Its incorporation into coating formulations enhances properties such as abrasion resistance and UV protection. The compound's ability to form stable metal complexes contributes to improved adhesion and corrosion resistance in these coatings .

Nanocomposite Coatings

Research has demonstrated that incorporating nanoparticles into polymeric matrices using TMHD can yield coatings with enhanced scratch resistance and durability. Such advancements are crucial for developing advanced materials that withstand harsh environmental conditions .

Medicinal Chemistry

Potential Therapeutic Applications

Studies have indicated that TMHD and its derivatives may possess medicinal properties, including activity against cancer cells and neurodegenerative diseases. However, further research is necessary to establish their efficacy and safety for therapeutic use .

Case Studies

Wirkmechanismus

2,2,6,6-Tetramethylheptane-3,5-dione acts primarily as a bidentate ligand, meaning it can bind to metal ions at two points, forming stable chelate complexes. This property is due to the presence of two carbonyl groups that can coordinate with metal ions. The formation of these complexes can influence various chemical and biological processes by stabilizing reactive intermediates or modulating the activity of metal-dependent enzymes.

Vergleich Mit ähnlichen Verbindungen

2,2,6,6-Tetramethylheptane-3,5-dione is similar to other β-diketones such as acetylacetone (2,4-pentanedione) and benzoylacetone (1-phenyl-1,3-butanedione). it is unique in its high steric hindrance due to the presence of four methyl groups, which can influence its reactivity and the stability of its metal complexes .

Similar Compounds

Acetylacetone (2,4-pentanedione): A simpler β-diketone with two methyl groups.

Benzoylacetone (1-phenyl-1,3-butanedione): Contains a phenyl group, which affects its electronic properties.

Hexafluoroacetylacetone (1,1,1,5,5,5-hexafluoro-2,4-pentanedione): A fluorinated β-diketone with unique electronic characteristics.

This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.

Biologische Aktivität

2,2,6,6-Tetramethylheptane-3,5-dione (TMHD), also known as dipivaloylmethane or dimedone, is a β-diketone compound with the molecular formula C₁₁H₂₀O₂. Its unique structure features two carbonyl groups flanked by bulky tert-butyl groups, imparting significant steric hindrance and influencing its reactivity and interactions in biological systems. This article reviews the biological activity of TMHD, including its mechanisms of action, applications in coordination chemistry, and potential therapeutic effects.

TMHD primarily acts as a ligand that forms stable complexes with various metal ions due to the presence of its two ketone groups. These carbonyl groups act as Lewis bases, allowing TMHD to stabilize metal ions through coordination. The interaction between TMHD and metal ions can significantly influence biochemical pathways involving these metals.

Target Biochemical Pathways

The formation of TMHD-metal complexes affects several biochemical pathways:

- Metal Ion Stabilization : TMHD stabilizes metal ions such as zinc and calcium, which are crucial in numerous enzymatic reactions.

- Catalytic Activity : Complexes formed with TMHD exhibit catalytic properties in organic synthesis reactions, enhancing reaction rates and selectivity.

- Antibacterial Properties : Research indicates that TMHD demonstrates antibacterial activity, which may be attributed to its ability to chelate essential metal ions required for bacterial growth .

Case Studies

- Zinc(II) Complexes : Studies have shown that Zinc(II) 2,2,6,6-tetramethylheptane-3,5-dionate complexes exhibit promising properties for use in light-emitting diodes (LEDs) and organic photovoltaics (OPVs) due to their thermal stability and ability to form ordered structures.

- Calcium Complexes : The structural characterization of calcium complexes with TMHD has revealed their stability and potential for large-scale production. These complexes have been shown to retain good volatility and catalytic activity in various organic reactions .

- Antibacterial Activity : TMHD has been reported to possess antibacterial properties. Its efficacy is linked to its ability to disrupt metal ion homeostasis in bacteria, which is essential for their metabolic processes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.27 g/mol |

| CAS Number | 1118-71-4 |

| Appearance | Colorless to slightly yellow liquid |

| Antibacterial Activity | Yes |

Applications

TMHD's versatility extends across various fields:

- Coordination Chemistry : Utilized as a ligand in the formation of metal complexes that are stable and exhibit unique properties.

- Catalysis : Acts as a catalyst or co-catalyst in organic synthesis reactions.

- Material Science : Investigated for applications in developing new materials such as LEDs and OPVs due to its favorable thermal properties.

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAJNWYBUCUFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049396 | |

| Record name | Dipivaloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1118-71-4 | |

| Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipivaloylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipivaloylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Heptanedione, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipivaloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylheptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPIVALOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8UI909HOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dipivaloylmethane?

A1: The molecular formula of dipivaloylmethane is C11H20O2, and its molecular weight is 184.28 g/mol. []

Q2: What are the key spectroscopic features of dipivaloylmethane?

A2: Dipivaloylmethane can be characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. [, ] The IR spectrum helps identify the presence of characteristic functional groups like the carbonyl group (C=O). NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, provides detailed information about the structure and environment of individual atoms in the molecule.

Q3: Why is dipivaloylmethane often used as a ligand in metal complexes?

A3: Dipivaloylmethane acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. [, , , ] In the case of dipivaloylmethane, the two oxygen atoms of the carbonyl groups act as donor atoms, forming a chelate complex with the metal ion.

Q4: How does the structure of dipivaloylmethane influence its binding to metals compared to other β-diketones?

A4: The bulky tert-butyl groups in dipivaloylmethane introduce significant steric hindrance. [, , , ] This steric effect influences the stability and reactivity of its metal complexes. For instance, compared to acetylacetone complexes, dipivaloylmethane complexes exhibit higher volatility, making them suitable for gas-phase processes like chemical vapor deposition. [, ]

Q5: How is dipivaloylmethane employed in material science?

A5: Dipivaloylmethane, specifically its metal complexes, plays a crucial role in thin film fabrication through techniques like metal-organic chemical vapor deposition (MOCVD). [, , , , ] For example, it serves as a precursor for depositing materials like lead zirconate titanate (PZT) and strontium titanate (SrTiO3), which are widely used in electronics and optics. [, , ]

Q6: Can dipivaloylmethane be used as a reagent in organic synthesis?

A7: Yes, dipivaloylmethane can act as both a reagent and a substrate in various organic reactions. [] It can undergo C-additions and O-additions, serve as a precursor for heterocycles, and participate in reactions like Michael addition. [, ] For example, dipivaloylmethane was successfully used in the first Michael addition to β-nitrostyrene, highlighting its synthetic utility. []

Q7: How does dipivaloylmethane contribute to the development of single-molecule magnets (SMMs)?

A8: Dipivaloylmethane acts as a common ancillary ligand in the synthesis of SMMs, particularly tetrairon(III) complexes. [, , , , ] The steric bulk of dipivaloylmethane influences the structure and consequently, the magnetic properties of the resulting SMMs. For instance, modifying the dipivaloylmethane ligand with fluorine atoms in [Fe4(L)2(dpm)6] led to enhanced volatility without affecting the magnetic properties, highlighting the potential for vapor-phase processing of SMMs. []

Q8: Have computational methods been applied to study dipivaloylmethane and its complexes?

A9: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been utilized to investigate the electronic structures and properties of dipivaloylmethane complexes. [, , ] These calculations provide insights into molecular orbitals, energy levels, and electronic transitions, which are valuable for understanding their photophysical and electrochemical behavior.

Q9: What analytical methods are typically used to characterize dipivaloylmethane and its derivatives?

A10: Apart from spectroscopic techniques like IR and NMR, several other analytical methods are employed to study dipivaloylmethane. [, , , , ] These include:

- Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of ions, useful for determining molecular weight and identifying fragments. [, , , ]

- X-ray Diffraction (XRD): Used to determine the crystal structure of solid-state dipivaloylmethane complexes, revealing their three-dimensional arrangement. [, , , , ]

- Chromatographic Techniques: Methods like supercritical fluid chromatography (SFC) can separate and analyze dipivaloylmethane and its metal complexes. []

Q10: Are there any environmental concerns associated with dipivaloylmethane?

A11: While specific information on the environmental impact of dipivaloylmethane is limited in the provided research, it's crucial to consider responsible practices for its handling, use, and disposal. [] This includes minimizing waste, exploring recycling options, and adhering to safety regulations to mitigate any potential negative effects on the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.